3-Chloropivalic acid

Overview

Description

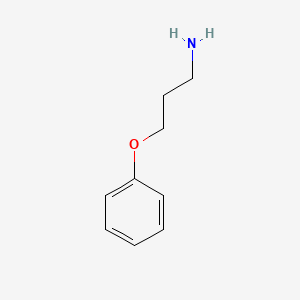

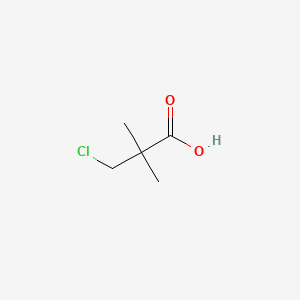

3-Chloropivalic acid, also known as 3-chloro-2,2-dimethylpropionic acid, is a chemical compound with the molecular formula C5H9ClO2 . It is a white crystalline powder that is soluble in water, alcohol, and ether .

Synthesis Analysis

3-Chloropivalic acid can be synthesized by the chlorination of 2,2-dimethylpropionic acid using thionyl chloride or phosphorous pentachloride . The reaction typically takes place at room temperature, and the yield of the product is usually high .

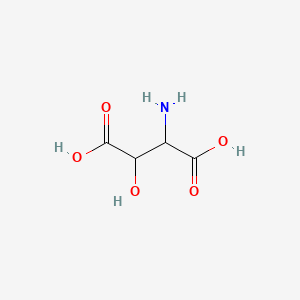

Molecular Structure Analysis

The molecular formula of 3-Chloropivalic acid is C5H9ClO2 . It contains total 16 bond(s); 7 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 carboxylic acid(s) (aliphatic), and 1 hydroxyl group(s) .

Physical And Chemical Properties Analysis

3-Chloropivalic acid is a solid at 20 degrees Celsius . It has a molecular weight of 136.58 . The melting point is between 42.0 to 45.0 °C , and the boiling point is 131 °C at 30 mmHg .

Scientific Research Applications

1. Environmental and Health Risks

Chlorophenols, including derivatives like 3-chloropivalic acid, have been linked to various health and environmental risks, including genotoxicity, mutagenicity, and carcinogenicity. Their prevalence in usage and disposal has necessitated regulatory actions to establish tolerable limits in water and air. Research has been conducted to develop methods for the efficient extraction of chlorophenols from wastewater using hydrophobic deep eutectic solvents (HDESs), indicating the significance of managing these compounds in environmental contexts (Adeyemi et al., 2020).

2. Industrial Chemical Synthesis

3-Chloropivalic acid is a versatile building block in the synthesis of various chemicals like adhesives, pharmaceuticals, herbicides, and fungicides. Recent advancements in continuous flow procedures for the formation of related compounds like 3-chloropropionyl chloride demonstrate the chemical's relevance in safer and more efficient industrial processes. Such methods have been shown to significantly reduce the consumption of starting materials and shorten residence times, suggesting its potential in large-scale chemical production (Movsisyan et al., 2018).

3. Analytical Methods Development

There has been significant work in developing analytical methods for the detection and quantification of chloropropanols, including derivatives of 3-chloropivalic acid, in various matrices like food and biological fluids. For instance, a highly selective and sensitive gas chromatography-mass spectrometry method with negative chemical ionization was developed for measuring 3-chloropropane-1,2-diol in rat blood and urine. This type of research is crucial for biokinetics studies and understanding the distribution and metabolism of chloropropanols in biological systems (Berger-Preiss et al., 2010).

Safety And Hazards

3-Chloropivalic acid is classified as dangerous. It may cause severe skin burns and eye damage, and may be corrosive to metals . Precautionary measures include not breathing dusts or mists, keeping only in the original container, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a corrosive resistant container with a resistant inner liner .

properties

IUPAC Name |

3-chloro-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-5(2,3-6)4(7)8/h3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJGQSNSAWZZHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065517 | |

| Record name | beta-Chloropivalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloropivalic acid | |

CAS RN |

13511-38-1 | |

| Record name | 3-Chloro-2,2-dimethylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13511-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Chloropivalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013511381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloropivalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-chloro-2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Chloropivalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2,2-dimethylpropaneoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-CHLOROPIVALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H601192X41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary decomposition pathway of 3-chloropivalic acid in the gas phase?

A1: Research indicates that 3-chloropivalic acid undergoes unimolecular decomposition in the gas phase, yielding isobutene, hydrogen chloride, and carbon dioxide. [] This decomposition follows first-order kinetics and has been characterized as a concerted and highly synchronous process through theoretical studies at the MP2/6-31G** computational level. [] The polarization of the carbon-chlorine bond during fragmentation is considered a driving force for this reaction. []

Q2: How can 3-chloropivalic acid be detected in air samples alongside other similar compounds?

A2: A method utilizing solid sorbent sampling followed by gas chromatography with flame ionization detection has been developed for the simultaneous determination of 3-chloropivalic acid chloride, along with other chloroformates and phosgene, in air samples. [] This method involves collecting air samples on a di-n-butylamine-coated solid adsorbent. The collected derivatives are then desorbed, washed, and analyzed using gas chromatography. [] This procedure enables the determination of time-weighted average exposure levels for each compound. []

Q3: What computational chemistry methods have been used to study 3-chloropivalic acid?

A3: The decomposition mechanism of 3-chloropivalic acid has been investigated using theoretical calculations at the MP2/6-31G** level. [] This study provided insights into the reaction pathway, confirming a concerted mechanism for the formation of isobutene, hydrogen chloride, and carbon dioxide. [] Additionally, analysis of bond orders and NBO charges through these calculations highlighted the significance of carbon-chlorine bond polarization in driving the fragmentation process. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.